molecular formula C19H16ClFN2O3 B2749790 Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1189646-53-4

Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2749790
CAS RN: 1189646-53-4
M. Wt: 374.8
InChI Key: KZDKPBSZEGYLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16ClFN2O3 and its molecular weight is 374.8. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry: Synthesis of 1,5-Naphthyridines

This compound is utilized in the synthesis of 1,5-naphthyridines , which are significant in medicinal chemistry due to their wide range of biological activities . These activities include potential treatments for cardiovascular and central nervous system diseases, as well as hormonal disorders.

Analytical Chemistry: Ligand Applications

In analytical chemistry, derivatives of this compound serve as ligands. They are particularly useful in complexation reactions which are fundamental in analytical procedures .

Organic Electronics: OLEDs and Semiconductors

The compound finds application in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and semiconductors . These are crucial for advancing display technologies and solar cells.

Pharmacology: AMPA Receptor Modulation

A derivative of this compound, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide , has shown high activity as a positive allosteric modulator of AMPA receptors . This is significant for the treatment of neurological disorders.

Solar Energy: Application in Solar Cells

The compound’s derivatives are used in the manufacturing of solar cells, contributing to the generation of renewable energy .

Sensor Technology: Development of Sensors

In sensor technology, this compound is employed in the development of sensors due to its reactivity and ability to form complexes with various analytes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-fluorobenzaldehyde with ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base and esterification of the carboxylic acid.", "Starting Materials": [ "Ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate", "2-fluorobenzaldehyde", "Sodium borohydride", "Ethanol", "Sulfuric acid", "Ethyl alcohol" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with Ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate in ethanol in the presence of sulfuric acid to form the Schiff base.", "Step 2: Reduction of the Schiff base with sodium borohydride in ethanol to form the amine.", "Step 3: Esterification of the carboxylic acid with ethyl alcohol in the presence of sulfuric acid to form Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] }

CAS RN

1189646-53-4

Molecular Formula

C19H16ClFN2O3

Molecular Weight

374.8

IUPAC Name

ethyl 7-chloro-4-[(2-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)16-17(22-10-11-5-3-4-6-14(11)21)13-8-7-12(20)9-15(13)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24)

InChI Key

KZDKPBSZEGYLKV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.